1-benzyl-3,3-Difluoropiperidin-4-one hydrate
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Overview
Description
1-Benzyl-3,3-Difluoropiperidin-4-one hydrate is a chemical compound with the molecular formula C12H15F2NO2 and a molar mass of 243.25 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms at the 3-position and a benzyl group at the 1-position. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Preparation Methods
The synthesis of 1-Benzyl-3,3-Difluoropiperidin-4-one hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and benzyl halide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, at temperatures ranging from 2-8°C.
Catalysts and Reagents: Common reagents include di-tert-butyl dicarbonate and palladium hydroxide on carbon.
Industrial Production: Industrial methods may involve large-scale batch reactions with optimized conditions for yield and purity. The product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-Benzyl-3,3-Difluoropiperidin-4-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction and strong oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions but can include alcohols, acids, and substituted derivatives.
Scientific Research Applications
1-Benzyl-3,3-Difluoropiperidin-4-one hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-Difluoropiperidin-4-one hydrate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability. The benzyl group may facilitate interactions with hydrophobic pockets in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Benzyl-3,3-Difluoropiperidin-4-one hydrate can be compared with other piperidine derivatives:
1-Benzyl-3,3-Difluoropiperidin-4-one: The non-hydrate form, which lacks water molecules in its structure.
1-Benzyl-3-Methylpiperidin-4-one: A similar compound with a methyl group instead of fluorine atoms.
Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate: Another derivative with a carboxylate group.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and potential biological activity due to the presence of fluorine atoms.
Properties
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO.H2O/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBQJZLMKOQERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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